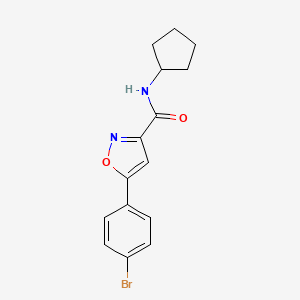

5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide

Description

5-(4-Bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 4-bromophenyl group and at position 3 with a cyclopentyl carboxamide moiety. The cyclopentyl group introduces steric bulk, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c16-11-7-5-10(6-8-11)14-9-13(18-20-14)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAJUMRXYXNYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

Amidation: The final step involves the formation of the carboxamide group by reacting the isoxazole derivative with cyclopentylamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of liquid crystalline materials and polymers with unique properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular features of the target compound and its analogs:

*Estimated based on molecular formula.

Key Observations

Heterocyclic Core and Bioactivity

- The 1,2-oxazole core in the target compound differs from the 1,3,4-oxadiazole analogs in , which exhibit anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg, comparable to indomethacin). This suggests that substituting the oxazole core with oxadiazole may enhance bioactivity, though direct comparisons require further testing .

Substituent Effects

- Amide Nitrogen Substituents: The cyclopentyl group in the target compound introduces greater steric bulk compared to the propyl group in or the aryl groups in –5. This may influence solubility, membrane permeability, and target binding.

- Positional Isomerism :

- The 3-bromophenyl substituent in (vs. 4-bromophenyl in the target) demonstrates how halogen position impacts molecular interactions and properties.

Biological Activity

5-(4-Bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the class of oxazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 323.19 g/mol. The presence of the bromophenyl group and the cyclopentyl moiety contributes to its unique chemical characteristics and biological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

1. Anticancer Activity

Several studies have reported the anticancer properties of oxazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Oxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | |

| Compound B | U-937 | 0.75 | |

| This compound | A549 (Lung) | TBD | TBD |

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis.

Table 2: Inhibition Potency Against hCAs

| Compound Name | hCA Inhibition IC50 (nM) | Reference |

|---|---|---|

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications in the substituents on the oxazole ring can significantly affect potency and selectivity against target enzymes or cancer cell lines.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups such as bromine enhances the compound's ability to interact with biological targets.

- Hydrophobic Interactions : The cyclopentyl group contributes to favorable hydrophobic interactions, improving binding affinity to target proteins.

Case Studies

Recent research has highlighted specific case studies involving this compound:

Case Study 1: In Vitro Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to 5-(4-bromophenyl)-N-cyclopentyl exhibited potent anticancer activity, suggesting a promising therapeutic potential for further development .

Case Study 2: Enzyme Inhibition Profile

Another study focused on evaluating the inhibitory effects of several oxazole derivatives on human carbonic anhydrases. The findings suggested that modifications to the oxazole ring could enhance selectivity for specific isoforms, thereby reducing side effects while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.